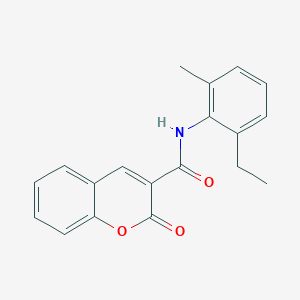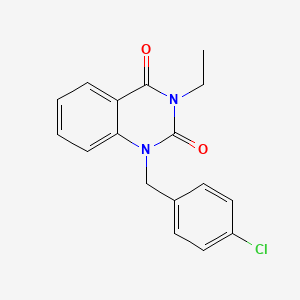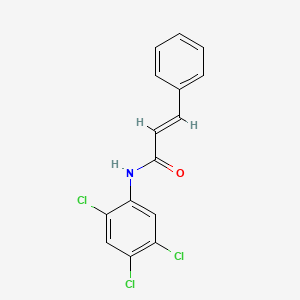![molecular formula C19H22F2N2O3 B5572208 (1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of bicyclic nonanes, which are of interest in various fields of chemistry and pharmacology due to their complex structures and potential biological activities. Bicyclic nonanes and their derivatives have been studied for their conformational properties, synthesis methods, and potential applications in medicinal chemistry.
Synthesis Analysis
Bicyclic nonanes and related compounds can be synthesized through various methods, including condensation, cycloaddition, and cyclization reactions. For example, Guareschi imides have been utilized for synthesizing derivatives of 3,7-diazabicyclo[3.3.1]nonane, highlighting a method for constructing complex bicyclic frameworks through double aminomethylation reactions (Chigorina & Dotsenko, 2013).
Molecular Structure Analysis
Crystal structure analyses and NMR spectroscopy are common methods used to elucidate the molecular structures of bicyclic nonanes. These studies provide detailed information on the conformational preferences, bond lengths, and angles, which are crucial for understanding the compound's chemical reactivity and physical properties. The structural analysis of a boat-chair bicyclo[3.3,1]nonane compound by Cradwick and Sim (1971) offers insights into how structural deformations and repulsions influence the overall molecular geometry (Cradwick & Sim, 1971).
Chemical Reactions and Properties
Bicyclic nonanes undergo various chemical reactions, including cycloadditions, substitutions, and transformations, which can modify their structures and introduce new functional groups. The study by Belaya et al. (2021) on the GaCl3-mediated cascade cycloaddition/annulation of donor-acceptor cyclopropanes with conjugated dienes to construct benzobicyclo[3.3.1]nonane skeletons demonstrates the versatility and reactivity of such frameworks (Belaya et al., 2021).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystallinity, are typically influenced by the molecular structure and substituents. While specific data for the requested compound was not found, studies on similar bicyclic nonanes provide a basis for predicting physical behavior and stability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for understanding the compound's potential applications and handling requirements. Research into the transformations and reactivity of bicyclic nonanes, such as those conducted by Nikit-skaya et al. (1970), contribute to a deeper understanding of these molecules' chemical behavior (Nikit-skaya & Yakhontov, 1970).
Scientific Research Applications
Biological Activity and Toxicity
- Synthesis and Biological Activity : Research on derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, a structure related to the compound , has shown that these derivatives have potential for treating a wide range of diseases. The study involved synthesizing novel derivatives with varying substituents and testing their biological activity and toxicity. It was found that these compounds exhibit local anesthetic activity and low toxicity, suggesting their utility in pharmacological applications (Malmakova et al., 2021).
Antitumor Activity
- Cytotoxic Activity in Cancer Research : A study involving the synthesis of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, which have structural similarities to the specified compound, demonstrated significant sigma1 receptor affinity and cytotoxic activity against human tumor cell lines. Especially notable was the complete inhibition of cell growth in certain cancer cell lines, indicating potential for cancer treatment (Geiger et al., 2007).
Structural and Conformational Studies
- Structural Analysis : Detailed studies on the structure and conformation of diazabicyclanones and diazabicyclanols provide insights into the physical and chemical properties of these compounds. Such studies are crucial for understanding the behavior and potential applications of these substances in various scientific fields, including medicinal chemistry (Gálvez et al., 1985).
Pharmacological Properties
- Synthesis and Pharmacological Study : The synthesis and study of new esters derived from similar diazabicyclo compounds have been conducted. These studies contribute to the understanding of the pharmacological properties of such compounds, which is essential for their potential therapeutic application (Fernández et al., 1995).
Agricultural Applications
- Seed Protection and Growth Stimulation : Novel complexes of related diazabicyclo compounds have been synthesized and tested as coatings for wheat seeds. These studies show that certain complexes can significantly promote growth in wheat varieties, highlighting the potential of these compounds in agricultural applications (Kaldybayeva et al., 2022).
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3/c20-19(21)26-16-4-2-1-3-15(16)18(25)22-10-13-7-8-14(11-22)23(17(13)24)9-12-5-6-12/h1-4,12-14,19H,5-11H2/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHLECHGNQNKPN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)